Bis(3,4,5-trimethoxyphenyl)amine
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Overview
Description
Bis(3,4,5-trimethoxyphenyl)amine: is an organic compound characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4,5-trimethoxyphenyl)amine typically involves the reaction of 3,4,5-trimethoxyaniline with appropriate reagents under controlled conditions. One common method is the condensation reaction between 3,4,5-trimethoxyaniline and formaldehyde in the presence of an acid catalyst, leading to the formation of the desired bis-amine compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Bis(3,4,5-trimethoxyphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .
Scientific Research Applications
Chemistry: Bis(3,4,5-trimethoxyphenyl)amine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity .
Biology and Medicine: In medicinal chemistry, compounds containing the 3,4,5-trimethoxyphenyl group have shown significant bioactivity, including anti-cancer, anti-inflammatory, and anti-microbial properties. This compound derivatives are investigated for their potential as therapeutic agents .
Industry: The compound is also explored for its applications in materials science, particularly in the development of advanced polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in industrial formulations .
Mechanism of Action
The mechanism of action of Bis(3,4,5-trimethoxyphenyl)amine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, compounds containing the 3,4,5-trimethoxyphenyl group have been shown to inhibit tubulin polymerization, leading to anti-cancer effects. Additionally, these compounds may interact with other cellular proteins, affecting various signaling pathways and biological processes .
Comparison with Similar Compounds
3,4,5-Trimethoxyphenylacrylamide: Known for its anti-cancer activity.
3,4,5-Trimethoxyphenethylamine: A psychoactive compound with hallucinogenic properties.
3,4,5-Trimethoxycinnamic acid: Exhibits anti-inflammatory and antioxidant activities.
Uniqueness: Bis(3,4,5-trimethoxyphenyl)amine stands out due to its dual 3,4,5-trimethoxyphenyl groups, which enhance its reactivity and potential bioactivity. This structural feature allows for the development of novel compounds with diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H23NO6 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(3,4,5-trimethoxyphenyl)aniline |
InChI |
InChI=1S/C18H23NO6/c1-20-13-7-11(8-14(21-2)17(13)24-5)19-12-9-15(22-3)18(25-6)16(10-12)23-4/h7-10,19H,1-6H3 |
InChI Key |
AQZVXKWPDCSRAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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